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Compound of Interest

Compound Name: 2-Chlorooxazolo[4,5-b]pyridine

Cat. No.: B1370745 Get Quote

2-Chlorooxazolo[4,5-b]pyridine is a heterocyclic compound featuring a pyridine ring fused

with an oxazole ring. This structural motif is of significant interest to researchers in medicinal

chemistry and materials science. The fused ring system is considered a "privileged structure"

as its derivatives have been shown to interact with a wide range of biological targets, exhibiting

diverse pharmacological activities.[1][2] The presence of a reactive chlorine atom at the 2-

position makes this molecule a highly versatile and valuable building block for the synthesis of

more complex, functionalized molecules. This guide provides a comprehensive overview of its

fundamental properties, core reactivity, and applications, with a focus on its practical use in a

research and development setting.

Core Physicochemical and Structural Properties
Understanding the fundamental properties of 2-Chlorooxazolo[4,5-b]pyridine is the first step

in its effective utilization. These properties dictate its handling, storage, and behavior in

chemical reactions.
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Property Value Source

CAS Number 325976-45-2 [3][4]

Molecular Formula C₆H₃ClN₂O [5]

Molecular Weight 154.55 g/mol [5]

IUPAC Name
2-chloro-[6][7]oxazolo[4,5-

b]pyridine
[5]

Canonical SMILES C1=CN=C2C(=C1)N=C(O2)Cl [8]

Appearance
Not explicitly stated, likely a

solid at room temperature.

Purity Typically available at ≥97% [9]

Note: Some properties like melting and boiling points are not consistently reported for the

parent compound but are available for derivatives.

Structural Diagram
// Define nodes for the atoms N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="1.3,1.5!"]; O3

[label="O", pos="1.7,0!"]; C4 [label="C", pos="0.8,-1!"]; C5 [label="C", pos="-0.5,-1!"]; C6

[label="C", pos="-1.3,0!"]; N7 [label="N", pos="-0.8,1!"]; Cl [label="Cl", pos="2.5,2.5!"]; H1

[label="H", pos="-2.3,0!"]; H2 [label="H", pos="-1, -2!"]; H3 [label="H", pos="1.2, -2!"];

// Draw bonds C2 -- N1; N1 -- C4 [style=invis]; // for positioning C2 -- O3; O3 -- C4; C4 -- C5

[style=double]; C5 -- C6; C6 -- N7 [style=double]; N7 -- N1; C4 -- N7; C2 -- Cl; C6 -- H1; C5 --

H2; // Pyridine ring double bonds edge [style=double]; N1 -- C2 [style=invis]; N7 -- C6; C5 --

C4; } Caption: Chemical structure of 2-Chlorooxazolo[4,5-b]pyridine.

Synthesis of the Oxazolo[4,5-b]pyridine Core
The construction of the oxazolo[4,5-b]pyridine scaffold is typically achieved through the

cyclization of a substituted pyridine precursor. A common and effective method involves the

condensation of 2-amino-3-hydroxypyridine with a suitable reagent.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.bldpharm.com/products/325976-45-2.html
http://www.acrospharma.co.kr/2-chlorooxazolo45-bpyridine-p15160.aspx
https://www.smolecule.com/products/s13540223
https://www.smolecule.com/products/s13540223
https://m.chemicalbook.com/ProductChemicalPropertiesCB72473805_EN.htm
https://achmem.com/products/cat-no-xq00592
https://www.smolecule.com/products/s13540223
https://pubchemlite.lcsb.uni.lu/e/compound/57370272
https://store.apolloscientific.co.uk/product/2-chlorooxazolo54-bpyridine
https://www.benchchem.com/product/b1370745?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1370745?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


One widely employed strategy uses carboxylic acids or their derivatives in the presence of a

dehydrating and cyclizing agent, such as polyphosphoric acid (PPA).[10][11] This approach

facilitates the formation of the oxazole ring fused to the pyridine backbone. For instance,

reacting 2-amino-3-hydroxypyridine with chloroacetic acid derivatives under these conditions

can yield the desired chloro-substituted oxazolopyridine intermediates.[10]

Click to download full resolution via product page

Chemical Reactivity: The Role of the C-2 Chlorine
The synthetic utility of 2-Chlorooxazolo[4,5-b]pyridine stems almost entirely from the

reactivity of the chlorine atom at the 2-position. This position is highly activated towards

nucleophilic attack.

Causality of Reactivity: The electron density at the C-2 carbon is significantly reduced due to

the inductive and mesomeric (resonance) effects of two electronegative atoms:

Pyridine Nitrogen (N-7): The nitrogen atom in the pyridine ring withdraws electron density

from the entire ring system, making the carbons more electrophilic.

Oxazole Oxygen (O-3) and Nitrogen (N-1): The atoms within the fused oxazole ring also

contribute to the electron-deficient nature of the C-2 position.

This electronic arrangement makes the C-2 carbon an excellent electrophile, readily

undergoing nucleophilic aromatic substitution (SNAr) reactions.[12][13][14]

Nucleophilic Aromatic Substitution (SNAr)
The primary reaction pathway is the SNAr mechanism, which proceeds via an addition-

elimination sequence. A nucleophile attacks the electrophilic C-2 carbon, temporarily breaking

the aromaticity of the ring to form a high-energy anionic intermediate known as a Meisenheimer

complex. This intermediate is stabilized by resonance, with the negative charge delocalized

onto the electronegative nitrogen atom of the pyridine ring.[13] The subsequent elimination of

the chloride leaving group restores aromaticity and yields the substituted product.
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This pathway allows for the facile introduction of a wide variety of functional groups by using

different nucleophiles, such as:

Amines (R-NH₂): To form 2-amino derivatives.

Alcohols/Alkoxides (R-OH / R-O⁻): To form 2-alkoxy derivatives.

Thiols/Thiolates (R-SH / R-S⁻): To form 2-thioether derivatives.

Palladium-Catalyzed Cross-Coupling Reactions
Beyond classical SNAr, 2-Chlorooxazolo[4,5-b]pyridine is an excellent substrate for modern

cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction provides

a powerful and general method for forming carbon-nitrogen bonds.[15]

Buchwald-Hartwig Amination: This reaction uses a palladium catalyst, a phosphine ligand, and

a base to couple aryl halides with primary or secondary amines.[16][17] The choice of ligand is

critical and often requires optimization, with bulky, electron-rich phosphines generally giving the

best results for aryl chlorides.[16] The reaction is indispensable for synthesizing libraries of N-

substituted compounds for drug discovery.

Click to download full resolution via product page

Applications in Drug Discovery and Medicinal
Chemistry
The oxazolo[4,5-b]pyridine scaffold is a key pharmacophore found in molecules with a broad

spectrum of biological activities. Derivatives have been investigated for use as:

Antibacterial Agents: Some compounds are thought to act as analogues of adenine and

guanine, potentially inhibiting nucleic acid synthesis or enzymes like DNA gyrase.[18]
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Studies have shown good activity against various bacterial strains, including methicillin-

resistant Staphylococcus aureus (MRSA).[19][20]

Anticancer Agents: Certain derivatives have been explored for their potential to inhibit key

signaling pathways involved in tumor growth and survival.[5]

Enzyme Inhibitors: The versatile structure can be tailored to fit the active sites of various

enzymes, making it a valuable starting point for developing targeted inhibitors.[5]

2-Chlorooxazolo[4,5-b]pyridine is the critical starting material for accessing these diverse

derivatives. Its reactivity allows for the systematic modification of the 2-position, enabling the

generation of large compound libraries for high-throughput screening and structure-activity

relationship (SAR) studies.

Exemplary Experimental Protocol: Nucleophilic
Substitution with Morpholine
This protocol describes a general procedure for the SNAr reaction, which must be validated

and optimized for specific laboratory conditions.

Objective: To synthesize 2-morpholinooxazolo[4,5-b]pyridine.

Materials:

2-Chlorooxazolo[4,5-b]pyridine (1.0 eq)

Morpholine (1.2 eq)

Potassium Carbonate (K₂CO₃) or another suitable base (2.0 eq)

Dimethylformamide (DMF) or another polar aprotic solvent

Ethyl acetate (for extraction)

Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.researchgate.net/figure/Scheme-1-Synthesis-of-2-phenyloxazolo4-5-bpyridine-derivatives-using-HClO-4-SiO-2_fig2_280912622
https://pmc.ncbi.nlm.nih.gov/articles/PMC10212683/
https://www.smolecule.com/products/s13540223
https://www.smolecule.com/products/s13540223
https://www.benchchem.com/product/b1370745?utm_src=pdf-body
https://www.benchchem.com/product/b1370745?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1370745?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Equipment:

Round-bottom flask with reflux condenser

Magnetic stirrer and heat plate

Separatory funnel

Rotary evaporator

Standard laboratory glassware

Procedure:

Reaction Setup: To a clean, dry round-bottom flask, add 2-Chlorooxazolo[4,5-b]pyridine
(1.0 eq) and the solvent (e.g., DMF).

Addition of Reagents: Add the base (e.g., K₂CO₃, 2.0 eq) followed by the slow addition of

morpholine (1.2 eq) while stirring at room temperature.

Heating: Heat the reaction mixture to 80-100 °C and monitor the reaction progress using

Thin Layer Chromatography (TLC).

Quenching: Once the starting material is consumed, cool the reaction to room temperature

and quench by adding water.

Work-up:

Transfer the mixture to a separatory funnel.

Extract the aqueous layer three times with ethyl acetate.

Combine the organic layers and wash with brine.

Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under

reduced pressure using a rotary evaporator.
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Purification: Purify the crude product via column chromatography on silica gel to yield the

pure 2-morpholinooxazolo[4,5-b]pyridine.

Safety and Handling
2-Chlorooxazolo[4,5-b]pyridine and its structural isomer 2-chlorooxazolo[5,4-b]pyridine are

classified as hazardous chemicals.[9][21] Standard laboratory safety precautions are

mandatory.

Hazard Information Precautionary Measures

GHS Pictograms: Skull and Crossbones,

Exclamation Mark, Health Hazard

Prevention (P-statements): P260, P264, P270,

P271, P280

Hazard Statements (H-statements):[9][21] H302:

Harmful if swallowed. H312: Harmful in contact

with skin. H315: Causes skin irritation. H319:

Causes serious eye irritation. H332: Harmful if

inhaled. H335: May cause respiratory irritation.

Handling: Use only in a well-ventilated area,

preferably a chemical fume hood. Avoid

breathing dust/fume/gas/mist/vapors/spray.

Wash skin thoroughly after handling.[21]

Personal Protective Equipment (PPE): Wear

protective gloves, protective clothing, and

eye/face protection.[9]

Storage: Store in a well-ventilated place. Keep

container tightly closed. Store locked up.[21]

This information is a summary and not a substitute for a full Safety Data Sheet (SDS), which

should be consulted before handling the compound.[21][22][23]

Spectroscopic Analysis Guidance
While a specific spectrum is not provided, the following are expected characteristics for

structural confirmation:

¹H NMR: Three distinct signals are expected in the aromatic region (typically 7.0-8.5 ppm)

corresponding to the protons on the pyridine ring. Their splitting patterns (doublets, doublets

of doublets) will be indicative of their coupling with each other.
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¹³C NMR: Six signals corresponding to the carbons of the fused ring system. The signal for

C-2 (the carbon bonded to chlorine) will be significantly affected by the electronegative

substituent.

IR Spectroscopy: Characteristic absorption bands for aromatic C-H stretching, C=C and C=N

stretching within the rings, and C-O-C stretching from the oxazole moiety.

Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z corresponding

to the molecular weight (154.55), with a characteristic isotopic pattern (M+2 peak at ~33%

intensity of M⁺) due to the presence of the ³⁷Cl isotope.

Conclusion
2-Chlorooxazolo[4,5-b]pyridine is a cornerstone reagent for chemists engaged in the

synthesis of functional heterocyclic molecules. Its well-defined reactivity, centered on the

activated C-2 position, provides reliable and versatile pathways for molecular elaboration

through both classical nucleophilic substitution and modern cross-coupling chemistry. Its role

as a precursor to a wide array of biologically active compounds solidifies its importance as a

high-value building block in the fields of drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://pubchemlite.lcsb.uni.lu/e/compound/57370272
https://store.apolloscientific.co.uk/product/2-chlorooxazolo54-bpyridine
https://store.apolloscientific.co.uk/product/2-chlorooxazolo54-bpyridine
https://www.smolecule.com/products/s13843814
https://www.researchgate.net/publication/286620666_Synthesis_of_substituted_oxazolo45-b-pyridine_derivatives
https://www.quimicaorganica.org/en/pyridine/1799-nucleophilic-substitution-reactions-in-pyridine.html
https://chemistry.stackexchange.com/questions/103097/why-does-nucleophilic-aromatic-substitution-occur-at-c-2-and-c-4-of-pyridine
https://m.youtube.com/watch?v=MksScAPDaH4
https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination
https://www.jk-sci.com/blogs/resource-center/buchwald-hartwig-cross-coupling-1
https://www.researchgate.net/figure/A-Buchwald-Hartwig-method-to-synthesize-imidazo4-5-bpyridine-2-one-and_fig13_350592593
https://www.researchgate.net/publication/319233416_In_vitro_and_in_silico_evaluation_of_2-substituted_phenyl_oxazolo45-bpyridine_derivatives_as_potential_antibacterial_agents
https://www.researchgate.net/figure/Scheme-1-Synthesis-of-2-phenyloxazolo4-5-bpyridine-derivatives-using-HClO-4-SiO-2_fig2_280912622
https://pmc.ncbi.nlm.nih.gov/articles/PMC10212683/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10212683/
https://www.chemicalbook.com/msds/2-chlorooxazolo-5-4-b-pyridine.pdf
https://www.jubilantingrevia.com/uploads/files/59msds_0152BhGhs20Div.3sds2-Chloropyridine.pdf
https://www.cdhfinechemical.com/images/product/msds/37_1925324939_2-ChloroPyridine-CASNO-109-09-1-MSDS.pdf
https://www.benchchem.com/product/b1370745#2-chlorooxazolo-4-5-b-pyridine-fundamental-properties
https://www.benchchem.com/product/b1370745#2-chlorooxazolo-4-5-b-pyridine-fundamental-properties
https://www.benchchem.com/product/b1370745#2-chlorooxazolo-4-5-b-pyridine-fundamental-properties
https://www.benchchem.com/product/b1370745#2-chlorooxazolo-4-5-b-pyridine-fundamental-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1370745?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b1370745?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1370745?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

